

In-Depth Technical Guide: 3-(Trifluoromethylthio)phenol (CAS: 3823-40-3)

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Compound of Interest

Compound Name: 3-(Trifluoromethylthio)phenol

Cat. No.: B052458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethylthio)phenol**, a key intermediate in the synthesis of potent herbicides. The document details its physicochemical properties, outlines its primary application, and delves into the biochemical mechanism of action of its derivatives.

Physicochemical Properties

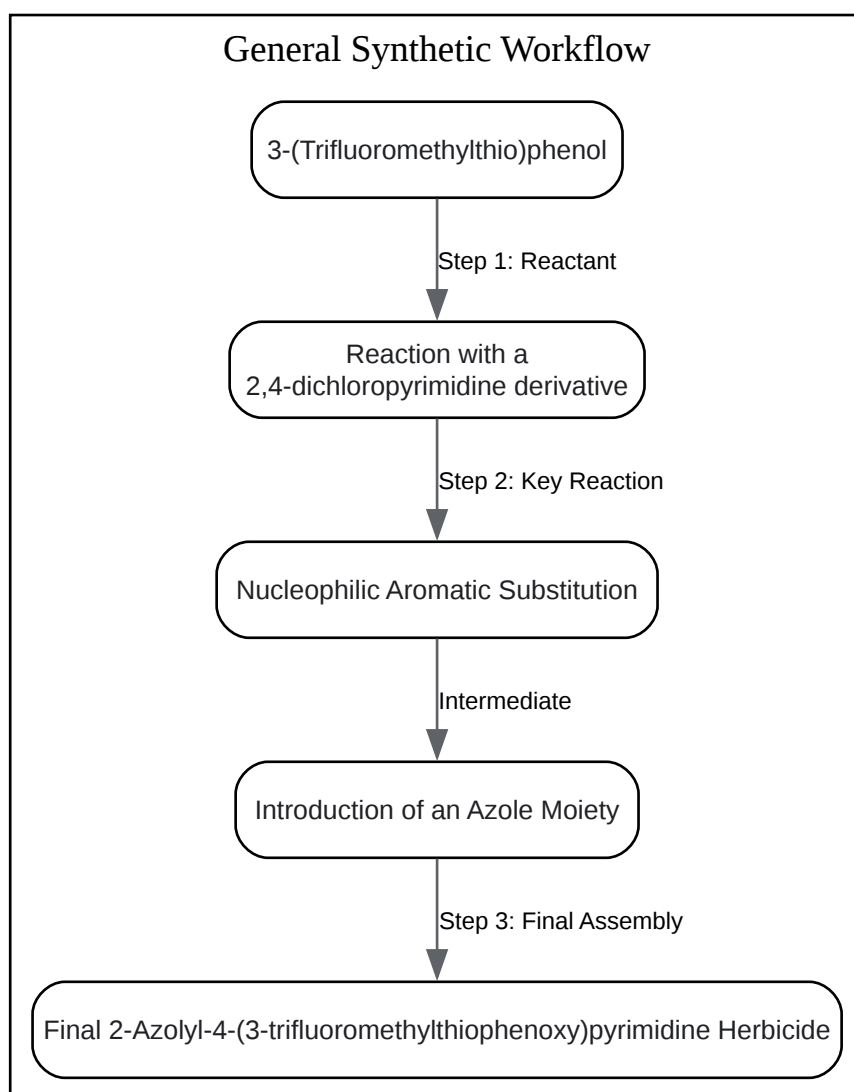
Quantitative data for **3-(Trifluoromethylthio)phenol** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	3823-40-3	N/A
Molecular Formula	C ₇ H ₅ F ₃ OS	N/A
Molecular Weight	194.18 g/mol	[1]
Melting Point	67-68 °C	[2]
Boiling Point	76-80 °C at 2.5 mmHg	[2]
Physical Form	Solid	[1]
IUPAC Name	3- [(Trifluoromethyl)sulfanyl]phen ol	[1]
InChI Key	FRSIRCKEPOPEFZ- UHFFFAOYSA-N	[1]
SMILES	Oc1cccc(SC(F)(F)F)c1	[3]

Synthesis and Application in Herbicides

3-(Trifluoromethylthio)phenol serves as a crucial reactant in the preparation of 2-azolyl-4-phenoxy pyrimidine herbicides.[3] These herbicides are known for their high activity in inhibiting carotenoid biosynthesis in plants.[3] The trifluoromethylthio (-SCF₃) group is a valuable moiety in medicinal and agrochemical chemistry, known to enhance properties such as lipophilicity and metabolic stability, which can contribute to the efficacy of the final product.

While a specific, detailed experimental protocol for the synthesis of 2-azolyl-4-phenoxy pyrimidines commencing from **3-(Trifluoromethylthio)phenol** is not readily available in the public domain, a general synthetic pathway can be inferred from the literature on the synthesis of similar pyrimidine-based herbicides. The following workflow illustrates a plausible synthetic route.



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Caption: General workflow for the synthesis of a 2-azolyl-4-phenoxy pyrimidine herbicide.

Representative Experimental Protocol

Disclaimer: The following is a representative, hypothetical experimental protocol based on general synthetic methods for analogous compounds and should be adapted and optimized by qualified personnel.

Objective: To synthesize a 2-azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine derivative.

Materials:

- **3-(Trifluoromethylthio)phenol**
- A suitable 2,4-dichloropyrimidine derivative
- An appropriate azole (e.g., pyrazole, imidazole)
- A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Step 1: Synthesis of 4-Chloro-2-(3-trifluoromethylthiophenoxy)pyrimidine.
 - To a solution of **3-(Trifluoromethylthio)phenol** (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (1.2 eq).
 - Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
 - To this mixture, add a solution of a 2,4-dichloropyrimidine derivative (1.0 eq) in anhydrous DMF dropwise.
 - Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the intermediate.
- Step 2: Synthesis of the final 2-Azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine.

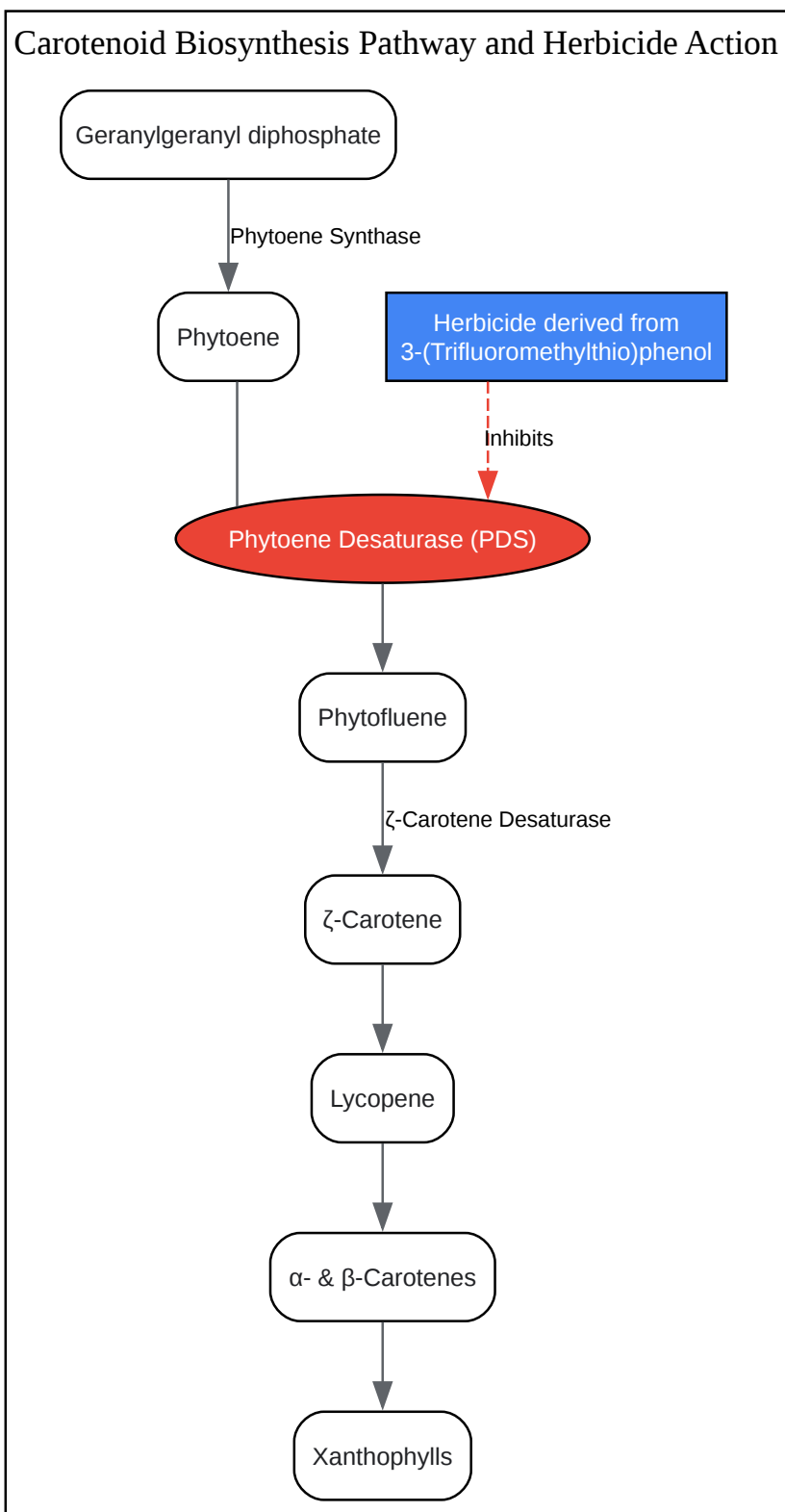
- To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add the desired azole (1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).
- Heat the reaction mixture to reflux and monitor by TLC.
- Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
- Purify the residue by column chromatography to yield the final product.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Herbicides derived from **3-(Trifluoromethylthio)phenol** function by inhibiting the biosynthesis of carotenoids. Carotenoids are essential pigments in plants that play a crucial role in protecting chlorophyll from photo-oxidative damage. The absence of carotenoids leads to the rapid destruction of chlorophyll in the presence of light, resulting in a characteristic "bleaching" of the plant tissue and eventual death.

The primary target of many of these bleaching herbicides is the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and the cessation of the production of downstream carotenoids.

The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by PDS-inhibiting herbicides.



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Caption: The carotenoid biosynthesis pathway, showing inhibition of Phytoene Desaturase (PDS).

The trifluoromethylthio-containing phenoxy moiety of the herbicide is believed to bind to the active site of the PDS enzyme, preventing its normal function. This specific inhibition leads to the observed potent herbicidal activity. The unique electronic and steric properties conferred by the trifluoromethylthio group likely play a significant role in the binding affinity and overall efficacy of these inhibitors.[4]

Conclusion

3-(Trifluoromethylthio)phenol is a valuable chemical intermediate, primarily utilized in the synthesis of highly effective herbicides. Its derivatives act by inhibiting the crucial plant enzyme phytoene desaturase, leading to a fatal disruption of carotenoid biosynthesis. Further research into the structure-activity relationships of these compounds could lead to the development of even more potent and selective herbicides for agricultural applications.

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